Trichlorobismuthane xhydrate

Description

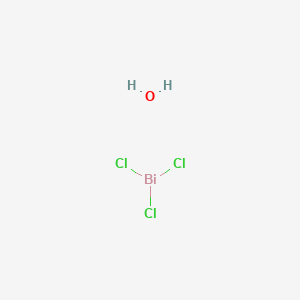

Trichlorobismuthane xhydrate (BiCl₃·xH₂O, CAS 68931-71-5) is an inorganic bismuth chloride hydrate with a molecular weight of 333.35 g/mol . It exists as a white crystalline solid, exhibits hygroscopicity, and is water-soluble. Upon heating, it decomposes into bismuth(III) chloride and water. This compound is primarily utilized as a laboratory reagent for synthesizing or isolating other compounds and may serve as a catalyst or precursor in chemical reactions .

Key properties include:

- Chemical formula: BiCl₃·xH₂O

- Appearance: White crystalline solid

- Solubility: Soluble in water

- Stability: Decomposes upon heating

- Applications: Laboratory synthesis, catalyst, chemical precursor

Properties

IUPAC Name |

trichlorobismuthane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXSFJVZVAHLKM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Bi](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiCl3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trichlorobismuthane xhydrate with structurally or functionally related metal halide hydrates, including calcium chloride dihydrate, iridium(III) chloride xhydrate, and calcium iodide hexahydrate. Data are compiled from safety data sheets (SDS) and technical reports (see References).

Stability and Reactivity

- This compound decomposes upon heating, releasing water and forming anhydrous BiCl₃ .

- Calcium chloride dihydrate is stable under recommended storage conditions but may release HCl gas if exposed to high temperatures (>300°C) .

- Iridium(III) chloride xhydrate is stable under standard conditions but may emit toxic fumes (e.g., IrOₓ) during decomposition .

Research Findings and Data Gaps

Hydration Variability : The exact hydration state (x) of this compound is unspecified in available data, unlike calcium chloride dihydrate (CaCl₂·2H₂O) or calcium iodide hexahydrate (CaI₂·6H₂O) .

Ecological Data: No ecological toxicity data are available for this compound, whereas calcium chloride’s environmental impact is better documented .

Thermal Decomposition : Detailed decomposition pathways for iridium(III) chloride xhydrate remain unreported, limiting comparisons with bismuth analogs .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing trichlorobismuthane xhydrate with controlled water content?

- Methodological Answer : Synthesis typically involves reacting bismuth trichloride (BiCl₃) with stoichiometric water under anhydrous conditions, followed by vacuum drying to stabilize the hydrate . To control water content, thermogravimetric analysis (TGA) should be performed during synthesis to monitor mass loss at 100–150°C, correlating with water evaporation. X-ray diffraction (XRD) can confirm crystalline phase integrity post-synthesis . For purity validation, combine elemental analysis (e.g., Bi:Cl molar ratio via ICP-MS) and Karl Fischer titration for water quantification .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for hygroscopic and irritant compounds:

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact .

- Conduct reactions in a fume hood to minimize inhalation of dust or vapors .

- Store in airtight, desiccated containers at room temperature to prevent unintended hydration/dehydration .

- Spill management: Avoid dry sweeping; use wet wipes or HEPA-filtered vacuums to contain dust .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- XRD : Confirm crystallinity and phase purity by matching peaks to reference data (e.g., ICSD or CCDC entries) .

- FTIR/Raman spectroscopy : Identify Bi-Cl stretching modes (~300–400 cm⁻¹) and O-H vibrations (~3400 cm⁻¹) to distinguish between anhydrous and hydrated forms .

- TGA-DSC : Quantify water content by mass loss between 50–150°C and monitor decomposition thresholds (>300°C) .

Advanced Research Questions

Q. How can discrepancies in reported catalytic activity of this compound be resolved?

- Methodological Answer : Contradictions may arise from variations in hydration states or surface impurities. To address this:

- Standardize synthesis protocols (e.g., fixed drying times/temperatures) .

- Perform surface analysis (XPS or SEM-EDS) to detect contaminants like oxides or unreacted BiCl₃ .

- Compare catalytic performance under identical reaction conditions (solvent, temperature, substrate ratios) using controlled batch experiments .

Q. What strategies optimize this compound for use in asymmetric organic synthesis?

- Methodological Answer :

- Ligand design : Modify hydrate coordination by introducing chiral ligands (e.g., BINOL derivatives) during synthesis to enhance enantioselectivity .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize the hydrate structure while maintaining catalytic activity .

- Kinetic studies : Use in situ NMR or UV-Vis spectroscopy to monitor reaction intermediates and adjust hydration levels for optimal turnover .

Q. How does water content influence the Lewis acidity of this compound in cross-coupling reactions?

- Methodological Answer :

- Acidity titration : Employ Gutmann-Beckett method with triethylphosphine oxide to quantify Lewis acidity across hydration levels (BiCl₃·xH₂O, x = 0–2) .

- Computational modeling : Density Functional Theory (DFT) can predict electron-deficient sites in hydrated vs. anhydrous forms .

- Controlled hydration experiments : Correlate water content (via TGA) with reaction yields in model reactions (e.g., Suzuki-Miyaura coupling) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported thermal stability thresholds for this compound?

- Methodological Answer : Variations may stem from differing analytical conditions:

- Standardize TGA parameters : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) .

- Replicate decomposition studies : Compare results across multiple batches to identify batch-dependent impurities .

- High-resolution mass spectrometry : Identify decomposition byproducts (e.g., BiOCl) to refine stability models .

Experimental Design Guidelines

Q. What controls are necessary when studying this compound in moisture-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.